2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine
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Overview
Description
2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of chlorine, fluorine, and trifluoroethoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative .
Scientific Research Applications
2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Agricultural chemistry: It is employed in the synthesis of agrochemicals, including herbicides and insecticides.
Material science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties compared to other halogenated pyridines. This group enhances the compound’s lipophilicity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C7H4ClF4NO |
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Molecular Weight |
229.56 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H4ClF4NO/c8-6-5(9)1-4(2-13-6)14-3-7(10,11)12/h1-2H,3H2 |
InChI Key |
PXKRQBYUPHCBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)OCC(F)(F)F |
Origin of Product |
United States |
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